5-methyl-N-phenylpyrazine-2-carboxamide
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Overview
Description
5-methyl-N-phenylpyrazine-2-carboxamide is an organic compound with the molecular formula C12H11N3O It is a derivative of pyrazine, featuring a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenylpyrazine-2-carboxamide typically involves the reaction of 5-chloro-N-phenylpyrazine-2-carboxylic acid with thionyl chloride in the presence of N,N-dimethylformamide and dry toluene. The mixture is stirred under reflux conditions at 100°C for one hour, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-methyl-N-phenylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: This compound shares structural similarities with 5-methyl-N-phenylpyrazine-2-carboxamide and is known for its metabolic properties.
5-Alkylamino-N-phenylpyrazine-2-carboxamides: These derivatives have varying alkyl chain lengths and exhibit different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-methyl-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
MRTKYWKSRONXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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